![molecular formula C6H7ClO2 B2760000 3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid CAS No. 156329-73-6](/img/structure/B2760000.png)

3-chlorobicyclo[1.1.1]pentane-1-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

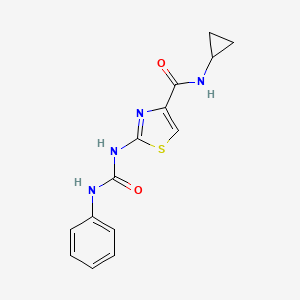

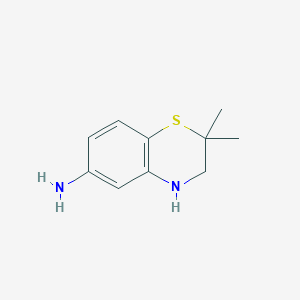

3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the CAS Number: 156329-73-6 . It has a molecular weight of 146.57 and its IUPAC name is this compound . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7ClO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s molecular formula is C6H7ClO2 .Scientific Research Applications

Acidities of Bicyclo Carboxylic Acids

Wiberg (2002) studied the acidities of various substituted bicyclo carboxylic acids, including 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. This research provides insights into the influence of substituents on the acidity of these compounds and their potential utility in chemical syntheses and as analytical tools in chemistry (Wiberg, 2002).

Synthesis and Incorporation into Peptides

Pätzel et al. (2004) developed an efficient synthesis method for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid, a related compound. This methodology is significant for the synthesis of rigid analogs of γ-aminobutyric acid and their incorporation into linear and cyclic peptides (Pätzel et al., 2004).

Halogen Exchange and Elimination Reactions

Della and Taylor (1991) explored the reactivity of 1-chlorobicyclo[1.1.1]pentane with t-butyllithium. Their findings are crucial for understanding the reactivity of chlorinated bicyclo compounds, which can be applied in various synthetic strategies (Della & Taylor, 1991).

Bridge-Chlorinated Bicyclo Carboxylic Acids

Kaleta et al. (2019) investigated the selective radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This research offers valuable insights into the chlorination reactions of bicyclic compounds and their potential applications in organic synthesis (Kaleta et al., 2019).

Microwave Spectrum and Structure Analysis

Cox and Harmony (1970) conducted a study on the microwave spectrum and structure of 1-chlorobicyclo[1.1.1]pentane. Understanding the molecular structure and spectral properties is vital for applications in molecular spectroscopy and in designing molecules with desired properties (Cox & Harmony, 1970).

Homolytic Aromatic Alkylation

Thirumoorthi and Adsool (2016) reported on the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid. This showcases an innovative approach in medicinal chemistry, expanding the utility of bicyclo compounds in drug design (Thirumoorthi & Adsool, 2016).

Bridgehead-Bridgehead Interactions

Adcock et al. (1999) studied the reactions and properties of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids. Their research provides insights into electronic effects and reactivity patterns within the bicyclic ring system, which are crucial for synthetic applications (Adcock et al., 1999).

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

3-chlorobicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYKZNBKTNESNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)

![2-Amino-2-[3-[(2-chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2759925.png)

![3-ethyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2759930.png)

![5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2759931.png)

![3-Bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2759932.png)

![N-(4-bromo-3-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2759935.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2759937.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2759940.png)